[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid
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Overview
Description
[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a difluoromethyl group, which is further connected to a thiophene ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid typically involves the reaction of a thiophene derivative with a difluoromethylating agent, followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.
Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[Difluoro(pyridinyl)methyl]phosphonates: These compounds share a similar difluoromethylphosphonic acid structure but differ in the heterocyclic ring, which is pyridine instead of thiophene.
Phosphonic Acid Derivatives: Other phosphonic acid derivatives with different substituents and functional groups can be compared based on their chemical properties and applications.
Uniqueness
The uniqueness of [Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid lies in its specific combination of a difluoromethyl group, a phosphonic acid group, and a highly substituted thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C5H2Cl3F2O3PS |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
[difluoro-(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C5H2Cl3F2O3PS/c6-2-1(3(7)15-4(2)8)5(9,10)14(11,12)13/h(H2,11,12,13) |
InChI Key |
JZLCSMOCLYQDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)C(F)(F)P(=O)(O)O |
Origin of Product |
United States |
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